

# 3-Chloroisothiazolo[5,4-b]pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 3-Chloroisothiazolo[5,4-b]pyridine

#### Introduction

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and drug development. Fused heterocyclic systems, particularly those containing pyridine, are foundational to many commercially available drugs due to their diverse biological activities.[1] The structural similarity of scaffolds like thiazolo[5,4-b]pyridine to biologically important molecules has led to their classification as "privileged structures" in medicinal chemistry.[2] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[2][3][4] This guide focuses on a specific derivative, **3-Chloroisothiazolo[5,4-b]pyridine**, providing essential data, synthetic protocols, and an overview of the therapeutic potential of this class of compounds for researchers and drug development professionals.

# Compound Profile: 3-Chloroisothiazolo[5,4-b]pyridine

**3-Chloroisothiazolo**[5,4-b]pyridine is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules for biological screening. Its core structure consists of a pyridine ring fused with an isothiazole ring, with a chlorine atom at the 3-position of the isothiazole moiety.



| Property          | Data                                             | Source |
|-------------------|--------------------------------------------------|--------|
| CAS Number        | 913264-70-7                                      | [5]    |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> CIN <sub>2</sub> S | [5]    |
| Molecular Weight  | 170.62 g/mol                                     | [5]    |
| SMILES Code       | CIC1=NSC2=NC=CC=C21                              | [5]    |
| MDL Number        | MFCD18254718                                     | [5]    |

Chemical Structure:

## **Synthesis and Chemical Reactivity**

The synthesis of the isothiazolo[5,4-b]pyridine core can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine precursors.[6] For halogenated derivatives, a common approach involves the oxidative cyclization of a substituted picolinonitrile.[7] For instance, a related compound, 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine, is synthesized from a 6-chloro-3-((4-methoxybenzyl)thio)picolinonitrile intermediate by reacting it with bromine in ethyl acetate.[7] This highlights a general strategy where a substituted pyridine bearing a cyano group and a protected thiol group can be induced to cyclize and form the isothiazole ring.

The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for structure-activity relationship (SAR) studies.[7]

## **Biological Activity and Therapeutic Potential**

While specific biological data for **3-Chloroisothiazolo**[**5,4-b]pyridine** is not extensively published, the broader class of isothiazolopyridines and the isomeric thiazolopyridines have demonstrated significant potential in drug discovery.

#### **Kinase Inhibition**

The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases, which are critical targets in oncology.



- c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as
  inhibitors of the c-KIT receptor tyrosine kinase.[3] Mutations leading to the constitutive
  activation of c-KIT are a key driver in gastrointestinal stromal tumors (GIST).[3] SAR studies
  have led to compounds capable of inhibiting imatinib-resistant c-KIT mutants.[3]
- PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Novel thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent PI3K inhibitors, with some compounds exhibiting nanomolar IC<sub>50</sub> values against PI3Kα, PI3Ky, and PI3Kδ isoforms.[2]

Table of Kinase Inhibitory Activity for Related Thiazolo[5,4-b]pyridine Derivatives

| Compound Class                                | Target Kinase | IC₅₀ Value | Reference |
|-----------------------------------------------|---------------|------------|-----------|
| Thiazolo[5,4-<br>b]pyridine Derivative<br>6h  | c-KIT         | 9.87 μΜ    | [3]       |
| Thiazolo[5,4-<br>b]pyridine Derivative<br>19a | ΡΙ3Κα         | 3.6 nM     | [2]       |
| Thiazolo[5,4-<br>b]pyridine Derivative<br>19b | ΡΙ3Κα         | 4.6 nM     | [2]       |
| Thiazolo[5,4-<br>b]pyridine Derivative<br>19c | ΡΙ3Κα         | 8.0 nM     | [2]       |

### **Antimicrobial and Anti-inflammatory Activity**

The thiazolo[4,5-b]pyridine core, a close isomer, has also been explored for other therapeutic applications.

Antimicrobial Agents: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
 demonstrated moderate to potent antimicrobial activity against pathogenic bacteria, including



Pseudomonas aeruginosa and Escherichia coli.[1]

 Anti-inflammatory Agents: Novel derivatives of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one have shown strong anti-inflammatory action in animal models, with activity in some cases exceeding that of the standard drug Ibuprofen.[4]

# Experimental Protocols General Synthetic Protocol for Isothiazolo[5,4-b]pyridine Core

This protocol is a generalized procedure based on methods for synthesizing related halogenated isothiazolopyridines.[7]

- Preparation of Thioether Precursor: A solution of a di-halogenated picolinonitrile (e.g., 3,5-dichloropyridine-2-carbonitrile) is treated with a protected thiol, such as p-methoxybenzylthiol, in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMA at a controlled temperature (e.g., 0 °C) to achieve regioselective substitution.
- Oxidative Cyclization: The resulting thioether precursor is dissolved in an appropriate solvent (e.g., ethyl acetate) and cooled to 0 °C.
- A halogenating agent (e.g., bromine, 1.8 equivalents) is added dropwise to the cooled solution.
- The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by TLC or LC-MS.
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The crude product is purified by column chromatography to yield the 3-halo-isothiazolo[5,4-b]pyridine derivative.

## Protocol: Radiometric Biochemical Kinase Assay (c-KIT)



This protocol is based on the methodology used for evaluating thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[3]

- Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>,
   DTT, and ATP.
- Enzyme and Substrate: Add the recombinant c-KIT enzyme and a suitable substrate (e.g., a biotinylated peptide) to the reaction wells.
- Compound Addition: Add the test compound (e.g., a derivative of 3-Chloroisothiazolo[5,4-b]pyridine) at various concentrations.
- Initiation: Initiate the kinase reaction by adding [y-33P]ATP.
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120 minutes).
- Termination: Stop the reaction by adding a high concentration of EDTA.
- Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate. Wash the plate to remove unincorporated [y-33P]ATP.
- Quantification: Measure the amount of <sup>33</sup>P incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Visualizations Signaling Pathway

The PI3K signaling pathway is a critical target for the thiazolo[5,4-b]pyridine class of molecules. [2] The diagram below illustrates a simplified version of this cascade.





Click to download full resolution via product page

Caption: Simplified PI3K signaling pathway targeted by thiazolopyridine inhibitors.



#### **Experimental Workflow**

The following diagram outlines a typical workflow in a drug discovery program for developing kinase inhibitors from the isothiazolo[5,4-b]pyridine scaffold.



Click to download full resolution via product page

Caption: Drug discovery workflow for isothiazolopyridine-based inhibitors.

#### Conclusion

**3-Chloroisothiazolo[5,4-b]pyridine** represents a valuable chemical entity for medicinal chemistry. While detailed biological studies on this specific compound are limited, the extensive research on the broader isothiazolopyridine and thiazolopyridine families demonstrates their significant potential as scaffolds for potent and selective inhibitors of key cellular targets, particularly protein kinases like c-KIT and PI3K. The reactive chlorine atom provides a handle for further chemical modification, enabling the exploration of structure-activity relationships crucial for the development of novel therapeutic agents. This compound and its derivatives warrant further investigation in the pursuit of new treatments for cancer and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 913264-70-7|3-Chloroisothiazolo[5,4-b]pyridine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of isothiazolo[4,5- b] pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)
   DOI:10.1039/D4OB00908H [pubs.rsc.org]
- To cite this document: BenchChem. [3-Chloroisothiazolo[5,4-b]pyridine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2706518#3-chloroisothiazolo-5-4-b-pyridine-cas-number-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com